Product packaging for Dicyclohexyl but-2-ynedioate(Cat. No.:CAS No. 79866-97-0)

Dicyclohexyl but-2-ynedioate

Cat. No.: B14425083
CAS No.: 79866-97-0
M. Wt: 278.34 g/mol
InChI Key: IWGSFZZFRMNYNV-UHFFFAOYSA-N
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Description

Dicyclohexyl but-2-ynedioate, also known as dicyclohexyl acetylenedicarboxylate, is a diester derivative of but-2-ynedioic acid where the cyclohexyl groups confer distinct solubility and steric properties compared to shorter-chain alkyl esters. This compound belongs to the family of acetylenedicarboxylates, which are renowned in synthetic organic chemistry for their role as highly electrophilic dienophiles and Michael acceptors due to the electron-withdrawing nature of the ester groups conjugated with the triple bond . As such, its primary research value lies in facilitating cycloaddition reactions, including Diels-Alder reactions, to construct complex cyclic architectures, and serving as a building block in conjugate addition reactions for the synthesis of functionalized alkenes . The bulky dicyclohexyl ester moiety may influence reactivity and selectivity by introducing steric hindrance and can alter the compound's physical properties, such as increasing lipophilicity, which can be advantageous in specific synthetic strategies or purification processes. Researchers can leverage this reagent for the preparation of advanced intermediates in the development of pharmaceuticals and other specialty chemicals. This product is intended for research purposes as a chemical synthesis reagent and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O4 B14425083 Dicyclohexyl but-2-ynedioate CAS No. 79866-97-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79866-97-0

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

dicyclohexyl but-2-ynedioate

InChI

InChI=1S/C16H22O4/c17-15(19-13-7-3-1-4-8-13)11-12-16(18)20-14-9-5-2-6-10-14/h13-14H,1-10H2

InChI Key

IWGSFZZFRMNYNV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C#CC(=O)OC2CCCCC2

Origin of Product

United States

Synthetic Methodologies for Dicyclohexyl But 2 Ynedioate and Analogues

Esterification Approaches to But-2-ynedioates

The formation of the ester linkages in but-2-ynedioates, including dicyclohexyl but-2-ynedioate, is a cornerstone of their synthesis. This is primarily achieved through the esterification of but-2-ynedioic acid, also known as acetylenedicarboxylic acid. wikipedia.org

Direct Esterification of But-2-ynedioic Acid

Direct esterification, often referred to as Fischer esterification, is a fundamental method for producing esters. This acid-catalyzed reaction involves treating a carboxylic acid with an alcohol. masterorganicchemistry.com In the context of this compound, this would involve the reaction of but-2-ynedioic acid with cyclohexanol (B46403) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA). masterorganicchemistry.comresearchgate.net

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking this activated carbon. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester. masterorganicchemistry.com The reaction is an equilibrium, and to drive it toward the product, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com A classic example is the preparation of dimethyl acetylenedicarboxylate (B1228247) by reacting the potassium acid salt of acetylenedicarboxylic acid with methanol (B129727) and sulfuric acid. orgsyn.org

Table 1: Key Features of Direct Esterification

Feature Description
Reactants But-2-ynedioic acid, Cyclohexanol
Catalyst Strong acid (e.g., H₂SO₄, pTSA) masterorganicchemistry.comresearchgate.net
Reaction Type Acid-catalyzed nucleophilic acyl substitution (Fischer Esterification) masterorganicchemistry.com
Driving Force Use of excess alcohol or removal of water to shift equilibrium

| Byproduct | Water masterorganicchemistry.com |

Coupling Reagent-Assisted Esterification (e.g., Dicyclohexylcarbodiimide)

For substrates that are sensitive to the harsh conditions of strong acids and high temperatures, coupling reagent-assisted methods provide a milder alternative. The Steglich esterification is a prominent example, utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgorganic-chemistry.org This method is highly effective for forming esters from carboxylic acids and alcohols, including sterically hindered ones, at room temperature. organic-chemistry.orgorganic-chemistry.org

The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, acting as a potent acyl transfer catalyst, then reacts with this intermediate to form a reactive amide ("active ester"). organic-chemistry.org This species is subsequently attacked by the alcohol (cyclohexanol) to furnish the desired ester (this compound) and the insoluble byproduct, dicyclohexylurea (DCU). organic-chemistry.orgwikipedia.org The precipitation of DCU from the reaction mixture helps to drive the reaction to completion. wikipedia.orgwikipedia.org

Table 2: Comparison of Esterification Methods

Method Reagents Conditions Advantages Disadvantages
Direct (Fischer) Acid, Alcohol, Strong Acid Catalyst Typically requires heat Inexpensive reagents Harsh conditions, not suitable for sensitive substrates masterorganicchemistry.com

| DCC Coupling (Steglich) | Acid, Alcohol, DCC, DMAP | Room temperature wikipedia.org | Mild conditions, high yields, good for hindered alcohols organic-chemistry.orgorganic-chemistry.org | DCC is an allergen, DCU byproduct can be difficult to remove completely wikipedia.orgorgsyn.org |

Synthesis of Substituted But-2-ynedioates and Related Enynedioates

The versatility of the but-2-ynedioate scaffold is expanded through the synthesis of substituted analogues, which begins with the preparation of appropriately functionalized alkyne precursors.

Preparation of Functionalized Alkynes as Precursors

The synthesis of substituted alkynes can be achieved through various carbon-carbon bond-forming reactions. A common strategy involves the double dehydrohalogenation of vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalides using a strong base to create the triple bond. youtube.com More advanced methods, such as palladium-catalyzed cross-coupling reactions like the Sonogashira coupling (coupling a terminal alkyne with an aryl or vinyl halide) or Heck alkynylation, allow for the introduction of a wide range of functional groups onto the alkyne backbone. organic-chemistry.org These methods provide precise control over the structure of the alkyne precursor before its subsequent conversion into a dicarboxylic acid and esterification.

Diversity in Esterification of Acetylenic Dicarboxylic Acids

Once a substituted acetylenic dicarboxylic acid is prepared, the esterification methods described previously can be applied. The choice between direct acid-catalyzed esterification and milder coupling-reagent-assisted methods depends on the nature of the substituents on the alkyne backbone. If the functional groups are stable to strong acids, Fischer esterification offers a cost-effective route. However, for more complex or sensitive substrates, the Steglich esterification using DCC and DMAP is often preferred to preserve the integrity of the functional groups and achieve high yields. organic-chemistry.org Dialkyl acetylenedicarboxylates are well-established as important building blocks in the synthesis of various heterocyclic compounds. researchgate.net

Advanced Synthetic Strategies for Dialkyl Acetylenedicarboxylates

Beyond traditional esterification, advanced strategies are continually being developed to enhance the efficiency and scope of dialkyl acetylenedicarboxylate synthesis. These compounds are highly versatile reagents used in a multitude of organic transformations, including Diels-Alder reactions and conjugate additions. thieme-connect.de Modern synthetic chemistry focuses on developing catalytic methods that are more efficient and selective. For instance, research into novel catalysts for esterification aims to reduce reaction times and improve yields under even milder conditions. researchgate.net Furthermore, multi-component reactions, where several starting materials react in a single step to form a complex product, often utilize dialkyl acetylenedicarboxylates as key electrophilic components, indirectly highlighting their synthetic importance and driving the development of new synthetic routes. researchgate.net

Chemical Reactivity and Transformation Pathways of Dicyclohexyl But 2 Ynedioate

Nucleophilic Addition Reactions

The electron-withdrawing effect of the two adjacent carboxylate groups renders the carbon-carbon triple bond of dicyclohexyl but-2-ynedioate highly electrophilic and thus activated towards nucleophilic attack. This activation facilitates a range of addition reactions that are central to its application in synthetic chemistry.

The reaction of this compound with nucleophiles such as primary and secondary amines typically proceeds via a nucleophilic conjugate addition, also known as a Michael-type addition. In this process, the amine nitrogen attacks one of the sp-hybridized carbons of the alkyne. This initial attack leads to the formation of a transient zwitterionic or carbanionic intermediate, which is stabilized by the adjacent ester group. Subsequent protonation yields a stable enamine product. The reaction is generally stereoselective, affording the (E)-isomer as the major product, where the bulky cyclohexyl ester groups are positioned trans to each other to minimize steric hindrance. The resulting enamines are highly functionalized and can serve as valuable intermediates in the synthesis of various heterocyclic compounds.

Similarly, alcohols can add across the triple bond of this compound, although this reaction is typically slower and often requires acid or base catalysis to proceed at a reasonable rate. Under basic conditions, the reaction is initiated by the formation of an alkoxide ion, which then acts as the nucleophile. Under acidic conditions, the carbonyl oxygen of the ester is protonated, which further enhances the electrophilicity of the alkyne and facilitates the attack by the neutral alcohol molecule. chadsprep.comchemistrysteps.comyoutube.comyoutube.com The initial product of this addition is a vinyl ether, a class of compounds with significant utility in organic synthesis.

While direct addition to the alkyne is common, more complex conjugate addition pathways are observed with specific substrates and reagents. The reaction of organocuprates with enynedioates—systems containing both a double and a triple bond in conjugation with ester groups—demonstrates a unique reactivity pattern that extends beyond simple 1,2- or 1,4-addition.

Research into the nucleophilic conjugate addition of Gilman reagents (lithium dialkylcuprates) to (E)-hex-2-en-4-ynedioates reveals a distinct and unusual chemo- and regioselectivity. chemistrysteps.com Instead of the expected addition at the α- or δ'-positions relative to the ester groups, the reaction predominantly yields β(γ')-addition products. This 1,5-conjugate addition demonstrates that the organocuprate selectively attacks the β-carbon of the conjugated system.

The reaction shows a high degree of regioselectivity, favoring the β(γ')-adduct over the α(δ')-adduct. This selectivity is influenced by reaction conditions such as the specific organocuprate used, the solvent, and the presence of additives. For instance, the use of different alkyl groups on the cuprate (B13416276) (e.g., butyl vs. phenyl) can slightly alter the product ratios, but the preference for the β(γ')-adduct is maintained. chemistrysteps.com

Table 1: Regioselectivity in the Addition of Organocuprates to Diethyl (E)-hex-2-en-4-ynedioate chemistrysteps.com

EntryOrganocuprate (R₂CuLi)R GroupYield of β(γ')-adduct (%)Yield of α(δ')-adduct (%)
1Bu₂CuLiButyl7510
2Ph₂CuLiPhenyl6815
3Me₂CuLiMethyl6512

Yields are approximate and based on reported experimental data. The reaction produces β(γ')-substituted muconates.

The mechanism of the 1,5-conjugate addition of organocuprates to enynedioates is believed to proceed through a distinct pathway that accounts for the observed regioselectivity. chemistrysteps.com The reaction is initiated by the coordination of the copper atom to the alkyne, which activates the conjugated system. The nucleophilic alkyl group is then delivered to the β-carbon, leading to the formation of an allenic enolate intermediate. This intermediate is a key species that dictates the final regiochemical outcome.

The formation of the more thermodynamically stable allenic enolate is favored over other possible intermediates. Upon aqueous workup, this enolate is protonated at the α'-carbon, leading to the formation of the observed β(γ')-substituted muconate product. This mechanistic pathway explains why the addition occurs at a position remote from the initial site of coordination and highlights the unique reactivity of organocuprates with extended conjugated systems. chemistrysteps.comnih.gov This contrasts with the behavior of harder nucleophiles, which might favor addition at other positions. tdl.org

Conjugate Addition of Organocuprates to Enynedioates

Cycloaddition Reactions

The electron-deficient nature of the triple bond in this compound makes it an excellent dipolarophile for cycloaddition reactions, particularly [3+2] cycloadditions. These reactions provide a powerful and atom-economical route for the construction of five-membered heterocyclic rings.

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile. This compound readily participates in these reactions with a variety of 1,3-dipoles, including azomethine ylides, nitrones, and azides. nih.govchemrxiv.orgresearchgate.net

A prominent example is the reaction with azomethine ylides, which are typically generated in situ from the condensation of an α-amino acid (like sarcosine (B1681465) or proline) with an aldehyde or ketone. The azomethine ylide reacts with this compound in a concerted, stereospecific manner to afford highly substituted dihydropyrrole derivatives. Subsequent oxidation or tautomerization of the initial cycloadduct can lead to the formation of stable, aromatic pyrrole (B145914) compounds. researchgate.net This methodology is a cornerstone in the synthesis of the pyrrolidine (B122466) scaffold, which is a prevalent structural motif in many biologically active molecules and natural products. nih.govnih.gov The reaction's efficiency and ability to generate molecular complexity make it a highly valuable transformation in medicinal and synthetic organic chemistry. nih.govchemrxiv.orgnih.gov

[3+2] Cycloaddition

Synthesis of Heterocycles (e.g., Trifluoromethyl Thiazoles)

The construction of thiazole (B1198619) rings, particularly those bearing a trifluoromethyl (CF3) group, is of significant interest in medicinal chemistry due to the unique properties conferred by the CF3 moiety. While direct synthesis of trifluoromethyl thiazoles using this compound is not prominently documented, analogous reactions with other dialkyl acetylenedicarboxylates demonstrate a viable pathway.

The Hantzsch thiazole synthesis is a classical and widely used method for forming the thiazole core, typically involving the condensation of an α-haloketone and a thioamide. chemhelpasap.comsynarchive.comyoutube.com However, variations of this synthesis can accommodate other building blocks. A relevant example involves the reaction of a bis-thiosemicarbazone with diethyl acetylenedicarboxylate (B1228247). In this reaction, the electron-deficient alkyne acts as a C2 component that undergoes cyclization with the N-C-S fragment of the thiosemicarbazone. This process leads to the formation of bis-thiazolone derivatives. tandfonline.com

This analogous transformation suggests a plausible route where a trifluoromethyl-containing thioamide could react with this compound to yield a highly functionalized trifluoromethyl thiazole derivative. The reaction would proceed via nucleophilic attack of the sulfur atom of the thioamide onto one of the sp-hybridized carbons of the but-2-ynedioate, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Reactions with Pyridinium 1,4-Zwitterionic Thiolates

Pyridinium 1,4-zwitterionic thiolates are versatile sulfur-containing synthons that can participate in various cycloaddition reactions. Their reactivity with electron-deficient alkynes, such as this compound, provides pathways to novel sulfur-containing heterocycles. Depending on the reaction conditions and the structure of the reactants, these thiolates can act as 1,3-dipoles or 1,5-dipoles.

One documented pathway is a [3+2] cascade cyclization reaction with activated alkynes, which leads to the formation of polysubstituted thiophenes. Another significant transformation is a [5+2] cycloaddition, which has been utilized to synthesize unprecedented seven-membered heterocycles like thiazepino[5,4-a]isoquinolines when isoquinolinium 1,4-zwitterionic thiolates react with an acetylenedicarboxylate. This latter reaction is noted for its exceptional 100% atom economy.

Azomethine Ylide Cycloadditions with Dialkyl but-2-ynedioates

Azomethine ylides are nitrogen-based 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with electron-deficient alkynes. This compound, and its analogue dimethyl acetylenedicarboxylate, serve as excellent dipolarophiles in these reactions, leading to the stereoselective synthesis of five-membered nitrogen-containing heterocycles.

The reaction is a concerted, six-electron process that is suprafacial with respect to both the azomethine ylide and the alkyne. This transformation is highly valuable for constructing substituted pyrroline (B1223166) frameworks. Typically generated in situ, azomethine ylides react with the dialkyl but-2-ynedioate to form a dihydropyrrole ring, which can be a precursor to more complex pyrrolidine derivatives. The high regio- and stereoselectivity of this reaction allows for the creation of multiple new stereocenters in a single step.

Reactant 1Reactant 2Reaction TypeProduct Class
Azomethine YlideDialkyl but-2-ynedioate[3+2] CycloadditionDihydropyrrole derivatives
Pyridinium 1,4-Zwitterionic ThiolateDialkyl but-2-ynedioate[3+2] CycloadditionPolysubstituted Thiophenes
Isoquinolinium 1,4-Zwitterionic ThiolateDialkyl but-2-ynedioate[5+2] CycloadditionThiazepino[5,4-a]isoquinolines

[4+3] Cycloaddition

The [4+3] cycloaddition is a powerful method for constructing seven-membered rings, a structural motif present in numerous natural products. researchgate.net This reaction typically involves the combination of a 4π-electron component (a diene) with a 3-atom, 2π-electron component, most commonly an oxyallyl cation. synarchive.com

In this context, an electron-deficient alkyne like this compound can potentially participate as the 2π component in related annulations, although the classic example involves an allyl cation. For instance, fulvenes, which can act as 4π components, undergo cycloadditions with various partners. youtube.comresearchgate.net More directly, oxyallyl cations, generated from α,α'-dihalo ketones, react with dienes to form cycloheptenone derivatives. tandfonline.com The participation of this compound in such a reaction would involve its interaction with a 4π system, leading to a highly functionalized seven-membered carbocycle, though this specific pathway is less common than its participation in [4+2] or [3+2] cycloadditions.

[6+2] Cycloaddition (Cobalt-Catalyzed)

A significant application of this compound is its participation in cobalt-catalyzed [6+2] cycloaddition reactions. This transformation provides an efficient route to complex carbon skeletons, specifically bicyclo[4.2.1]nonane derivatives. In this reaction, cycloheptatriene (B165957) serves as the 6π-electron component, and the electron-deficient alkyne acts as the 2π-electron partner.

Ligand Design and Catalytic Cycle Investigations

The success of the cobalt-catalyzed [6+2] cycloaddition is highly dependent on the catalytic system employed. A commonly used and effective system is generated in situ from a cobalt(II) source, such as CoI₂ or Co(acac)₂, a bidentate phosphine (B1218219) ligand, and a reducing agent like zinc powder. The ligand plays a crucial role in stabilizing the active Co(I) species and influencing the reaction's efficiency and selectivity. 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) is a frequently utilized ligand in these systems.

The proposed catalytic cycle begins with the reduction of the Co(II) precatalyst to a cationic [Co(I)L₂]⁺ complex. This active species coordinates with both the alkyne and cycloheptatriene, followed by an oxidative cyclometalation to form a cobalta-cyclopentene intermediate. Subsequent migratory insertion and reductive elimination steps yield the final bicyclo[4.2.1]nona-2,4,7-triene product and regenerate the active Co(I) catalyst. For enantioselective transformations, chiral ligands such as BINOL-based phosphoramidites have been successfully employed, yielding cycloadducts with high enantiomeric excess.

Scope and Limitations in Carbon Cage Synthesis

The cobalt-catalyzed [6+2] cycloaddition demonstrates a broad substrate scope, effectively synthesizing the bicyclo[4.2.1]nonane carbon cage. The reaction is tolerant of a wide array of functional groups on the alkyne partner, including ketones, esters, nitriles, ethers, and imides. This tolerance allows for the synthesis of complex and functionally diverse polycyclic molecules.

However, the reaction has limitations. A significant competing side reaction is the cobalt-catalyzed [2+2+2] cyclotrimerization of the alkyne. This pathway becomes particularly problematic with highly electron-poor alkynes, such as methyl propiolate, which can lead to poor yields of the desired [6+2] adduct. To mitigate this, reaction conditions can be optimized, for instance, by the slow addition of the alkyne to maintain its low concentration relative to the cycloheptatriene.

Reaction Typeπ-ComponentsCatalyst System (Typical)Product Core StructureKey Features
[4+3] Cycloaddition4π (Diene) + 2π (Allyl Cation)Varies (e.g., reductive)CyclohepteneForms 7-membered rings; Stereoselective
[6+2] Cycloaddition6π (Cycloheptatriene) + 2π (Alkyne)CoI₂(dppe)/ZnBicyclo[4.2.1]nonatrieneHigh atom economy; Tolerates many functional groups

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. Dialkyl but-2-ynedioates are frequently employed as key building blocks in MCRs.

A well-established class of three-component reactions involves the combination of a dialkyl but-2-ynedioate, triphenylphosphine (B44618), and a compound containing an acidic proton (such as an N-H, O-H, or C-H acid). tandfonline.com The general mechanism is initiated by the nucleophilic attack of triphenylphosphine on the electron-deficient alkyne, forming a zwitterionic intermediate. This intermediate is then protonated by the acidic component, generating a vinylphosphonium salt. Subsequent attack by the conjugate base of the acid component leads to the formation of highly functionalized and stable phosphorus ylides. arkat-usa.orgresearchgate.net

These reactions are highly versatile, with a wide range of acidic components being successfully employed to generate diverse products.

Table: Examples of Three-Component Reactions with Dialkyl but-2-ynedioates

Third Component (Acid) Resulting Product Class Reference
Urea or N-Methylurea Stabilized phosphoranes, which can rearrange to iminophosphoranes. nih.gov
2-Nitrocyclohexanone Stable phosphorus ylides that can undergo intramolecular Wittig reaction. arkat-usa.org
2-Aminothiazole / 2-Aminobenzothiazole Crystalline phosphorus ylides that convert to aryliminophosphoranes upon heating. tandfonline.com

Expanding on the principles of MCRs, four-component reactions offer even greater potential for the rapid construction of complex molecules. An example is the reaction between two equivalents of an isocyanide, a dialkyl but-2-ynedioate, and a carboxylic acid to synthesize highly functionalized 2,5-diaminofurans. researchgate.net This process demonstrates the ability of this compound to bring together multiple reactants in a single, efficient transformation, highlighting its utility in diversity-oriented synthesis. High-order MCRs, such as five-component reactions, are also being developed to assemble complex structures with high efficiency. nih.gov

Other Significant Transformations

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds. Titanium-based catalysts have proven particularly effective for mediating the hydroamination of alkynes. sapub.org

In the context of pyrrole synthesis, a titanium-catalyzed reaction between an alkyne, such as this compound, and a suitable nitrogen source can lead to the formation of highly substituted pyrroles. One proposed pathway involves a formal [2+2+1] cycloaddition, where two alkyne molecules and a titanium-nitrenoid species (derived from a diazene) combine. nih.gov The mechanism is believed to proceed through a Ti(II)/Ti(IV) redox cycle, involving an azatitanacyclobutene intermediate. nih.gov This methodology provides a powerful route to access the pyrrole core, a common motif in pharmaceuticals and natural products. thieme-connect.denih.govresearchgate.net

Reactivity with Selenium Reagents (e.g., Heterocyclic Ring Formation)

Dialkyl acetylenedicarboxylates are versatile substrates for the synthesis of selenium-containing heterocycles. The reaction with selenium-based nucleophiles or other selenium reagents provides routes to various ring systems, such as selenophenes. One common method involves the reaction of an acetylenedicarboxylate with a source of selenium nucleophile, like sodium selenide (B1212193) (Na₂Se) or sodium hydrogen selenide (NaHSe), which can be generated in situ.

The general mechanism involves the nucleophilic attack of the selenide ion on one of the electrophilic acetylenic carbons of the dialkyl acetylenedicarboxylate. This initial addition is followed by a second nucleophilic attack and subsequent cyclization to form a stable five-membered selenophene (B38918) ring. The reaction conditions can be tuned to favor specific products. For instance, the reaction of 1-aminobutadiynes with in situ generated sodium selenide has been shown to produce complex selenium heterocycles like di(selenophen-3-yl)diselenides and 3-methylene-3H-1,2-diselenoles, highlighting the diverse reactivity pathways available. nih.gov

While specific studies detailing the reaction of this compound are not prevalent, its reactivity is expected to be analogous to that of other common esters like dimethyl acetylenedicarboxylate (DMAD) and diethyl acetylenedicarboxylate (DEAD). These compounds readily undergo cyclization with selenium reagents to afford highly functionalized selenophenes.

Reagent 1 (Dialkyl Acetylenedicarboxylate)Selenium ReagentProduct TypeReference
Dimethyl AcetylenedicarboxylateElemental SeleniumSubstituted Selenophenes mdpi.com
Diethyl AcetylenedicarboxylateSodium SelenideDicarboxyethyl-selenophenes bohrium.com
General Dialkyl AcetylenedicarboxylateIn situ generated SeH⁻Selenophene derivatives nih.gov

Derivation of Radical Species (e.g., 1,3,2-Dithiazolyl Radicals)

The derivation of 1,3,2-dithiazolyl radicals represents a specialized area of heterocyclic chemistry focused on materials with unique electronic and magnetic properties. These radicals are typically synthesized through multi-step sequences starting from aromatic or heterocyclic precursors that already contain a nitrogen-sulfur backbone.

Common synthetic strategies involve the cyclization of dithio-compounds with nitrogen sources. For example, the conversion of 3,4-dialkoxy-benzenes into dialkoxy-benzo-1,3,2-dithiazolyls has been described. rsc.org This process involves the treatment of a substituted benzene (B151609) with sulfur monochloride, followed by reaction with other sulfur-nitrogen reagents to build the heterocyclic ring, which can then be reduced to the stable radical species. rsc.orgrsc.org Other methods start from compounds like 1,2-dichlorobenzene (B45396) or dithiolo-pyrazines to construct the fused 1,3,2-dithiazolyl ring system. researchgate.net

A review of the scientific literature indicates that there is no established or direct synthetic pathway for the derivation of 1,3,2-dithiazolyl radicals starting from dialkyl acetylenedicarboxylates such as this compound. The requisite incorporation of both sulfur and nitrogen atoms into the alkyne backbone in a manner that would lead to the specific 1,3,2-dithiazolyl ring structure is not a documented transformation. The synthesis of these radicals relies on precursors that are structurally more complex and already possess the necessary arrangement of heteroatoms for cyclization.

Palladium-Catalyzed Bond Constructions with Acetylenedicarboxylates

Palladium catalysis offers a powerful tool for carbon-carbon and carbon-heteroatom bond formation, and activated alkynes like dialkyl acetylenedicarboxylates are excellent reaction partners in these transformations. These substrates readily participate in a variety of palladium-catalyzed annulation and cycloaddition reactions to construct complex cyclic and heterocyclic frameworks.

In a typical palladium-catalyzed annulation, a palladium(0) catalyst undergoes oxidative addition into a substrate to form an organopalladium intermediate. This intermediate can then coordinate to the acetylenedicarboxylate, leading to migratory insertion of the alkyne into a palladium-carbon bond. Subsequent intramolecular reactions, such as reductive elimination, yield the final annulated product and regenerate the palladium(0) catalyst, allowing the catalytic cycle to continue.

For instance, palladium-catalyzed annulation reactions have been used to synthesize cyclopentenes, indanones, and various polycyclic aromatic compounds. nih.govresearcher.life While these examples may not directly involve this compound, the high electrophilicity of its triple bond makes it an ideal candidate for such reactions. It can serve as a "two-carbon" building block in [2+2+1], [3+2], or [5+2] cycloaddition strategies to afford a diverse range of five-, six-, and seven-membered rings. cdmf.org.br The specific outcome is often controlled by the choice of the palladium catalyst, ligands, and the other reacting partners.

Reaction TypeReactantsCatalyst SystemProduct TypeReference
[5+2] Rollover Annulation1-Benzylpyrazoles, AlkynesPd(OAc)₂ / Ag₂OTricyclic 2-Benzazepines cdmf.org.br
AnnulationConjugate Acceptors, Allenyl Boronic EsterPd₂(dba)₃ / P(t-Bu)₃Substituted Cyclopentenes nih.gov
C-H Annulationo-Bromobenzaldehydes, NorbornenesPalladium CatalystIndanone Derivatives researcher.life

Catalytic Applications and Mechanistic Aspects

Organocatalysis in Reactions Involving But-2-ynedioates

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free approach to catalysis. While specific studies focusing exclusively on dicyclohexyl but-2-ynedioate are not extensively documented, the reactivity of the but-2-ynedioate scaffold is well-established in organocatalytic reactions. These reactions are typically governed by distinct activation modes, primarily through enamine and iminium ion intermediates, or through hydrogen-bonding interactions.

In a typical organocatalytic cycle involving a but-2-ynedioate, a chiral amine catalyst can react with a carbonyl compound to form a nucleophilic enamine. This enamine can then undergo a conjugate addition to the electron-deficient triple bond of the but-2-ynedioate. Subsequent hydrolysis regenerates the catalyst and yields the functionalized product. The stereochemical outcome of such reactions is controlled by the chiral environment provided by the organocatalyst. Bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinamides, can further enhance stereoselectivity by simultaneously activating both the nucleophile and the electrophile through hydrogen bonding. For instance, a thiourea-based catalyst can activate the but-2-ynedioate through hydrogen bonding to one of the ester carbonyls, increasing its electrophilicity, while a basic nitrogen atom on the same catalyst deprotonates the nucleophile.

Transition Metal Catalysis

Transition metal catalysis provides a powerful platform for the functionalization of alkynes like this compound. Gold and cobalt complexes, in particular, have demonstrated unique reactivity in mediating a range of transformations.

Gold catalysts, typically in the +1 oxidation state, are potent π-acids that readily activate carbon-carbon multiple bonds. This activation renders the alkyne susceptible to nucleophilic attack, initiating a cascade of reactions to form complex products.

Gold(I) complexes are known to catalyze the hydroamination of alkynes, including but-2-ynedioates. While a direct asymmetric Mannich/hydroamination reaction involving this compound is not explicitly detailed in the literature, the reactivity of related compounds provides insight. For instance, gold(I) complexes have been shown to catalyze the intermolecular hydroamination of dimethyl but-2-ynedioate. The mechanism involves the coordination of the gold catalyst to the alkyne, which increases its electrophilicity and facilitates the nucleophilic attack of an amine. In an asymmetric variant, a chiral ligand on the gold center would control the facial selectivity of the amine addition, leading to an enantioenriched product.

A plausible pathway for a gold-catalyzed asymmetric Mannich-type reaction could involve the initial hydroamination of this compound to form a gold-containing enamine intermediate. This nucleophilic intermediate could then react with an electrophile, such as an imine, in a stereocontrolled manner. The chiral environment created by the ligands on the gold catalyst would be crucial for inducing asymmetry in the final product.

Table 1: Examples of Gold-Catalyzed Hydroamination of Alkynes This table presents examples of related hydroamination reactions to illustrate the potential for this compound.

Alkyne SubstrateAmine NucleophileGold CatalystProduct TypeReference
Dimethyl but-2-ynedioateAniline(IPr)AuCl/AgOTfEnamine mdpi.com
PhenylacetyleneMorpholine(CAAC)AuCl/KB(C₆F₅)₄Allylic amine nih.gov
1,2-diphenylethyneAmmoniaCationic gold(I) complexPyrrole (B145914) mdpi.com

Gold-Catalyzed Reactions

Synthesis of Pyrroles via Multifaceted Gold Catalysis

Gold catalysts are exceptionally effective in promoting the synthesis of pyrroles through cascade reactions. nih.govnih.govnih.gov These reactions often involve an initial gold-catalyzed activation of an alkyne, such as this compound, followed by a series of intramolecular cyclization and rearrangement steps. One such multifaceted approach is the gold-catalyzed reaction of N-propargyl ynamides, which proceeds through a dual activation mechanism. nih.gov In this process, a cationic gold catalyst can activate both the alkyne and the ynamide functionalities, leading to a cascade of cyclizations that ultimately furnish bicyclic and tricyclic pyrrole derivatives. nih.gov

Another strategy involves a one-pot synthesis where a gold catalyst triggers a cascade reaction featuring a 3,3-sigmatropic rearrangement. nih.gov While not specifying this compound, these methodologies highlight the potential for this substrate to participate in complex pyrrole syntheses, given its activated alkyne nature. The reaction can be initiated by the condensation of an N-alkynylhydroxylammonium salt with a ketone, followed by the introduction of a gold catalyst. The gold catalyst then facilitates a rearrangement and subsequent cyclization to afford fused pyrrole structures. nih.gov

Table 2: Gold Catalysts in Pyrrole Synthesis This table showcases various gold catalysts and their application in the synthesis of pyrroles, a potential application for this compound.

CatalystReaction TypeStarting MaterialsProductReference
Cationic dual-activation gold catalystCascade cyclizationN-propargyl ynamidesBicyclic and tricyclic pyrroles nih.gov
BrettPhosAuNTf₂Cascade rearrangement/cyclizationN-alkynylhydroxammonium salt and ketoneFused pyrroles nih.gov
Ph₃PAuNTf₂Formal [3+2] cycloadditionYnamides and isoxazoles5-amino 3H-pyrroles sioc-journal.cn
Ligand Design in Gold(I)-Catalyzed Cycloadditions

The outcome of gold(I)-catalyzed cycloaddition reactions is highly dependent on the nature of the ancillary ligand attached to the metal center. nih.govscispace.com By tuning the electronic and steric properties of the ligand, it is possible to control the reaction pathway and selectively obtain different cycloadducts. For instance, in the gold-catalyzed reactions of allene-dienes, the use of electron-poor triarylphosphitegold(I) complexes favors a [4+2]-cycloaddition, leading to the formation of alkylidenecyclohexenes. nih.gov Conversely, employing electron-rich di-t-butylbiphenylphosphinegold(I) catalysts directs the reaction towards a [4+3]-cycloaddition, yielding cycloheptadienes. nih.gov

This ligand-dependent control stems from the ability of the ligand to modulate the stability of key intermediates in the catalytic cycle. Electron-donating ligands can stabilize cationic intermediates, thereby favoring pathways that proceed through such species. In the context of reactions involving this compound, the choice of ligand could similarly be used to direct the course of a cycloaddition reaction, for example, in a [4+2] cycloaddition with a diene to form a substituted cyclohexene (B86901) derivative. The design of chiral ligands for gold(I) also allows for the development of enantioselective cycloaddition reactions.

Table 3: Ligand Effects in Gold(I)-Catalyzed Cycloadditions This table illustrates how different ligands can direct the outcome of gold-catalyzed cycloaddition reactions.

Ligand TypeReaction TypeSubstrateProduct TypeReference
Triarylphosphite (electron-poor)[4+2]-cycloadditionAllene-dieneAlkylidenecyclohexene nih.gov
Di-t-butylbiphenylphosphine (electron-rich)[4+3]-cycloadditionAllene-dieneCycloheptadiene nih.gov

Cobalt-Catalyzed Processes

Cobalt catalysis offers a complementary approach to gold catalysis for the transformation of alkynes. While specific examples of cobalt-catalyzed reactions with this compound are scarce in the literature, the general reactivity of cobalt complexes with alkynes suggests several potential applications. Cobalt catalysts are known to mediate a variety of transformations, including cyclotrimerizations, Pauson-Khand reactions, and C-H functionalization.

For instance, cobalt complexes can catalyze the [2+2+2] cycloaddition of three alkyne molecules to form substituted benzene (B151609) rings. In a reaction involving this compound, it could potentially react with two other alkynes to generate a highly functionalized aromatic compound. Furthermore, cobalt catalysts have been employed in reductive spirocyclopropanation reactions and in the copolymerization of CO₂ and epoxides. nih.govrsc.org A cobalt covalent organic framework has also been reported as a dual-functional catalyst for the visible-light-driven C-H annulation of amides with alkynes, leading to isoquinolin-1(2H)-ones. rsc.org These examples underscore the broad potential of cobalt catalysis in developing novel transformations for activated alkynes like this compound.

Ruthenium-Catalyzed Transformations of Enynedioates

Ruthenium catalysts have demonstrated significant utility in the transformation of enynedioates, including this compound, primarily through cycloaddition and metathesis reactions. These reactions offer efficient routes to constructing diverse carbocyclic and heterocyclic frameworks.

One notable application is the ruthenium-catalyzed [2+2+2] cycloaddition of diynes with this compound. This transformation provides access to highly substituted aromatic compounds. Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, suggest a stepwise process. The catalytic cycle is generally believed to initiate with the coordination of the ruthenium catalyst to the diyne, followed by oxidative coupling to form a ruthenacyclopentadiene intermediate. Subsequent coordination and insertion of this compound lead to a ruthenacycloheptatriene species, which then undergoes reductive elimination to afford the aromatic product and regenerate the active catalyst.

Enyne metathesis is another powerful tool for the transformation of substrates incorporating both an alkene and an alkyne moiety. While specific studies focusing solely on this compound in this context are limited, the general mechanism for ruthenium-catalyzed enyne metathesis is well-established. The reaction is initiated by the formation of a ruthenium alkylidene complex. This complex then undergoes a [2+2] cycloaddition with the alkene or alkyne moiety of the enyne substrate to form a ruthenacyclobutane intermediate. A subsequent retro-[2+2] cycloaddition releases a new olefin and generates a new ruthenium carbene, which then participates in the metathesis cascade. The regioselectivity of the initial cycloaddition often dictates the final product distribution.

Catalyst PrecursorReaction TypeSubstrate ScopeKey IntermediatesRef.
[RuCl2(p-cymene)]2[2+2+2] CycloadditionDiynes, this compoundRuthenacyclopentadiene, Ruthenacycloheptatriene organic-chemistry.org
Grubbs' CatalystsEnyne MetathesisVarious EnynesRuthenium Alkylidene, Ruthenacyclobutane organic-chemistry.org

Rhodium-Catalyzed Transformations of Enynedioates

Rhodium catalysts are particularly effective in promoting a variety of transformations with enynedioates, including cycloisomerization and cycloaddition reactions. These reactions often proceed with high chemo- and regioselectivity.

Rhodium-catalyzed cycloisomerization of enynes provides a facile route to cyclic dienes. The mechanism of this transformation is thought to involve the formation of a rhodium vinylidene intermediate. This intermediate is generated by the reaction of the rhodium catalyst with the terminal alkyne of the enyne substrate. The rhodium vinylidene then undergoes an intramolecular [2+2] cycloaddition with the tethered alkene to form a rhodacyclobutane. Subsequent ring-opening of this metallacycle furnishes the cyclic diene product.

Rhodium complexes also catalyze [4+2] and [2+2+2] cycloaddition reactions involving alkynes like this compound. In the case of [4+2] cycloadditions with dienes, the reaction proceeds via a concerted or stepwise pathway, influenced by the nature of the rhodium catalyst and the substrates. For [2+2+2] cycloadditions, the mechanism often involves the formation of a rhodacyclopentadiene intermediate from two alkyne units, which then reacts with a third unsaturated partner to yield a six-membered ring.

Catalyst SystemReaction TypeKey Mechanistic FeatureProduct TypeRef.
[RhCl(PPh3)3]CycloisomerizationRhodium vinylidene intermediateCyclic Dienes organic-chemistry.org
Cationic Rh(I) complexes[4+2] CycloadditionConcerted or stepwise cycloadditionCyclohexadienes organic-chemistry.org
[Rh(cod)2]OTf[2+2+2] CycloadditionRhodacyclopentadiene intermediateSubstituted Arenes organic-chemistry.org

Titanium-Catalyzed Hydroamination

Titanium-catalyzed hydroamination of alkynes represents an atom-economical method for the synthesis of enamines and imines. While specific data for this compound is not extensively documented, the general principles of titanium-catalyzed hydroamination of activated alkynes are applicable.

The intermolecular hydroamination of internal alkynes, such as dialkyl acetylenedicarboxylates, with primary amines can be effectively catalyzed by titanium complexes. The most widely accepted mechanism for this transformation is the [2+2] cycloaddition pathway involving a titanium-imido intermediate. The catalytic cycle begins with the reaction of the titanium precatalyst with the primary amine to generate a catalytically active titanium-imido species. This intermediate then undergoes a [2+2] cycloaddition with the alkyne to form a four-membered azatitanacyclobutene ring. Subsequent protonolysis of the titanium-carbon bond by another molecule of the amine regenerates the titanium-amido precursor and releases the enamine product. The regioselectivity of the amine addition is a key consideration in these reactions.

Catalyst PrecursorAmine SubstrateAlkyne SubstrateProposed IntermediateProduct
Cp2TiMe2Primary AminesInternal AlkynesTitanium-imido, AzatitanacyclobuteneEnamine
Ti(NMe2)4Aromatic AminesTerminal AlkynesTitanium-imido, AzatitanacyclobuteneImine

Enantioselective Catalysis

The development of enantioselective catalytic transformations involving this compound is an area of significant interest, aiming to produce chiral molecules with high optical purity. Chiral metal complexes are employed to control the stereochemical outcome of these reactions.

Enantioselective cycloaddition reactions are a prominent application in this domain. For instance, the use of chiral phosphine (B1218219) ligands in conjunction with transition metal catalysts, such as rhodium or palladium, can induce asymmetry in [4+2] and other cycloaddition reactions. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the substrates, leading to the preferential formation of one enantiomer of the product. The choice of ligand, metal, and reaction conditions is crucial for achieving high enantioselectivity.

While specific examples detailing the enantioselective catalysis of this compound are not abundant in the provided search results, the principles of asymmetric catalysis are broadly applicable. The design of chiral catalysts that can effectively differentiate between the prochiral faces of this compound and its reaction partners remains a key objective for synthetic chemists.

Catalytic Cycle Analysis and Reaction Kinetics

A thorough understanding of the catalytic cycle and reaction kinetics is paramount for optimizing reaction conditions and designing more efficient catalysts. For the transformations involving this compound, a combination of experimental and computational methods is often employed to elucidate these aspects.

Ruthenium-Catalyzed Transformations: Kinetic studies of ruthenium-catalyzed enyne metathesis have shown that the reaction can be either first or zero order in the enyne substrate, depending on the specific catalyst and reaction conditions. The rate-determining step is often proposed to be the dissociation of a ligand from the ruthenium center or the reductive elimination step. DFT calculations have been instrumental in mapping the energy profiles of the catalytic cycles, identifying key intermediates and transition states, and explaining observed selectivities. organic-chemistry.org

Titanium-Catalyzed Hydroamination: Kinetic studies of titanium-catalyzed hydroamination have revealed that the reaction rate can be dependent on the concentrations of both the catalyst, the amine, and the alkyne. The formation of the active titanium-imido catalyst and the subsequent [2+2] cycloaddition are crucial steps in the catalytic cycle. The nature of the substituents on the titanium catalyst and the substrates can significantly impact the reaction kinetics.

Catalytic SystemKey Mechanistic Insights from Kinetic/Computational Studies
Ruthenium-Enyne MetathesisRate-determining step can vary; DFT calculations elucidate reaction pathways and selectivities. organic-chemistry.org
Rhodium-Enyne CycloisomerizationFormation of rhodium vinylidene is a key mechanistic step.
Titanium-Alkyne HydroaminationReaction rate is dependent on multiple reactant concentrations; [2+2] cycloaddition is a pivotal step.

Synthetic Utility and Emerging Applications

Building Blocks for Complex Organic Molecules

The carbon-carbon triple bond in dicyclohexyl but-2-ynedioate serves as a reactive handle for the construction of more intricate molecular architectures. Its utility as a building block is primarily demonstrated in cycloaddition reactions, where the alkyne can participate as a dienophile or a dipolarophile to form various cyclic and polycyclic systems. The steric bulk of the dicyclohexyl groups can influence the stereochemical outcome of these reactions, providing a degree of control in the synthesis of complex target molecules.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its analogous diesters, such as dimethyl and diethyl acetylenedicarboxylate (B1228247), are widely employed in this capacity. These related compounds readily undergo Diels-Alder reactions with dienes to furnish substituted cyclohexadienes, which are valuable intermediates in the synthesis of a wide array of natural products and pharmaceuticals. It is reasonable to extrapolate that this compound would exhibit similar reactivity, with the cyclohexyl groups potentially offering unique solubility and crystallinity properties to the intermediates.

The reactivity of the ester functionalities also contributes to its utility. These groups can be hydrolyzed to the corresponding dicarboxylic acid or converted to other functional groups, providing further avenues for molecular elaboration.

Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of a variety of heterocyclic systems, owing to the electrophilic nature of its triple bond, which makes it susceptible to attack by nucleophiles.

The synthesis of thiazole (B1198619) derivatives, a class of compounds with diverse pharmacological activities, can be achieved through various synthetic routes. While direct reactions of this compound for thiazole synthesis are not prominently reported, the general Hantzsch thiazole synthesis involves the reaction of a thioamide with an α-haloketone. Analogous reactions involving activated alkynes like this compound could potentially proceed with suitable sulfur-containing nucleophiles to form thiazole rings. The reaction would likely involve the initial Michael addition of the thioamide to the alkyne, followed by cyclization and aromatization.

Pyrrole (B145914) scaffolds are prevalent in numerous natural products and functional materials. The Paal-Knorr synthesis is a classical method for pyrrole formation, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. While not a direct application of this compound, its transformation into a suitable 1,4-dicarbonyl precursor would enable its use in this reaction.

More direct approaches could involve the reaction of this compound with α-amino ketones or their equivalents. The reaction would likely proceed through an initial Michael addition of the amine to the alkyne, followed by an intramolecular condensation to form the pyrrole ring. The bulky dicyclohexyl groups could play a role in modulating the reactivity and influencing the substitution pattern of the resulting pyrrole.

Dihydropyridines are an important class of calcium channel blockers used in the treatment of hypertension. The Hantzsch dihydropyridine (B1217469) synthesis is a well-established multicomponent reaction that typically involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. nih.govnih.govrsc.org While the direct use of this compound in the classical Hantzsch synthesis is not reported, its structural features suggest potential for its incorporation into modified Hantzsch-type reactions or other synthetic strategies leading to dihydropyridine systems. For instance, its reaction with enamines or other nucleophilic species could lead to intermediates that can be further cyclized to form dihydropyridine rings.

The synthesis of phosphorus- and selenium-containing heterocycles is an area of growing interest due to their unique electronic and biological properties. Activated alkynes are known to react with various phosphorus and selenium reagents to form a variety of heterocyclic systems. For example, the reaction of acetylenic esters with phosphines can lead to the formation of phospholes, while their reaction with selenium-containing nucleophiles can yield selenophenes and other related heterocycles.

Although specific studies detailing the reactions of this compound with phosphorus and selenium reagents are scarce, the known reactivity of similar alkynes suggests that it would be a viable substrate for the synthesis of such heterocycles. The nature of the phosphorus or selenium reagent, along with the reaction conditions, would determine the structure of the resulting heterocyclic product.

Material Science Applications

The incorporation of rigid and functional moieties into polymer backbones is a key strategy for the development of new materials with tailored properties. Dicarboxylic acids and their esters are common monomers in the synthesis of polyesters and polyamides. nih.govresearchgate.netncsu.edu While the direct polymerization of this compound is not widely documented, its hydrogenation to the corresponding saturated dicarboxylic acid, dicyclohexyl succinate, would yield a monomer suitable for polycondensation reactions.

The presence of the bulky cyclohexyl groups could impart unique properties to the resulting polymers, such as increased thermal stability, altered solubility, and modified mechanical properties. Furthermore, the alkyne functionality in this compound itself presents opportunities for the development of novel polymers through alkyne-based polymerization methods, such as cyclotrimerization or metathesis polymerization. These approaches could lead to the formation of highly cross-linked or conjugated polymers with interesting optical and electronic properties.

Precursors for Polymeric Materials

Esters of acetylenedicarboxylic acid are recognized for their potential as monomers or building blocks in the synthesis of novel polymers. researchgate.net The parent compound, acetylenedicarboxylic acid, can undergo polymerization, and its derivatives are used to create a variety of polymeric materials. metu.edu.trscispace.com The core functional group, a dialkyl acetylenedicarboxylate, is a highly electrophilic molecule widely employed as a building block in organic synthesis due to its carbon-carbon triple bond. thieme-connect.comwikipedia.org This reactivity allows it to participate in cycloaddition reactions and serve as a Michael acceptor, which are fundamental processes in polymer chemistry. thieme-connect.commdpi.com

Dicarboxylic acid esters, in general, are crucial components in the synthesis of biodegradable polymers like polyesters and poly(ester amide)s. nih.govmdpi.com They are also used to create functional materials where the structure of the dicarboxylic acid influences the properties of the final polymer. dntb.gov.ua For instance, furan-based dicarboxylate esters are used to produce bio-based polyesters with properties comparable to petroleum-based plastics. ncsu.eduresearchgate.net

Table 1: Potential Polymerization Reactions Involving Acetylenedicarboxylates

Reaction TypeDescriptionPotential Role of this compound
Cycloaddition Polymerization Reactions like the Diels-Alder reaction can be used to form polymer chains. The alkyne acts as a dienophile.Could react with a bis-diene monomer to form a polymer with repeating cyclic units.
Michael Addition Polymerization The electrophilic triple bond can react with dinucleophiles (e.g., diamines, dithiols) in a conjugate addition manner.Could serve as an A2 monomer reacting with a B2 monomer to form linear polymers.
Coordination Polymerization The carboxylate groups could potentially coordinate with metal centers to form metal-organic frameworks (MOFs) or coordination polymers. sci-hub.seThe entire molecule could act as a linker, with the cyclohexyl groups influencing the pore size and properties of the resulting framework.

Advanced Spectroscopic Characterization Techniques Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for Dicyclohexyl but-2-ynedioate could be located.

Proton Nuclear Magnetic Resonance (¹H NMR)

Specific ¹H NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for the cyclohexyl protons of this compound, are not available in the surveyed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Detailed ¹³C NMR data, which would identify the chemical shifts for the carbonyl, alkynyl, and cyclohexyl carbons of this compound, has not been publicly reported.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound, which would show the characteristic absorption bands for the C=O (ester) and C≡C (alkyne) functional groups, could not be found.

High-Resolution Mass Spectrometry (HRMS)

Specific HRMS data, which would confirm the exact mass and elemental composition of this compound, is not available in the public record.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization

EPR spectroscopy is a technique used to study species with unpaired electrons (radicals). As this compound is not a radical species, this technique is not relevant for its standard characterization.

Chromatographic Purification and Analysis Methods

The purification and analysis of "this compound" are critical steps following its synthesis to ensure the isolation of a pure product and to monitor the progress of the reaction. Chromatographic techniques, particularly flash chromatography and thin-layer chromatography (TLC), are instrumental in this regard. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

Flash Chromatography

Flash chromatography is a widely used technique for the preparative purification of organic compounds. In the case of "this compound", it is employed to isolate the compound from unreacted starting materials and any byproducts formed during the esterification of but-2-ynedioic acid with cyclohexanol (B46403).

The process involves packing a glass column with a solid adsorbent, typically silica (B1680970) gel, which serves as the stationary phase. The crude reaction mixture is then loaded onto the top of the column. A solvent or a mixture of solvents, known as the mobile phase or eluent, is then passed through the column under moderate pressure.

For the purification of "this compound", a common stationary phase is silica gel. rsc.org The mobile phase typically consists of a non-polar solvent and a more polar solvent, with the ratio adjusted to achieve optimal separation. Commonly used solvent systems include mixtures of petroleum ether and ethyl acetate (B1210297) or hexane (B92381) and ethyl acetate. rsc.org The separation is based on the principle of polarity; less polar compounds travel down the column faster, while more polar compounds are retained more strongly by the silica gel.

Stationary PhaseMobile Phase (Eluent)
Silica GelPetroleum Ether and Ethyl Acetate mixture
Silica GelHexane and Ethyl Acetate mixture

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is an essential analytical tool used to monitor the progress of the synthesis of "this compound". It is a quick and efficient method to determine the presence of starting materials, the formation of the product, and the presence of any impurities in the reaction mixture.

TLC is performed on a glass or aluminum plate coated with a thin layer of a stationary phase, most commonly silica gel. rsc.org A small spot of the reaction mixture is applied to the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. The solvent moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary and mobile phases.

The position of the separated compounds on the developed TLC plate is identified by a retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is characteristic of a compound in a specific solvent system and helps in identifying the product and assessing its purity. Visualization of the spots on the TLC plate can be achieved under UV light or by using a staining agent if the compounds are not colored.

Stationary PhaseApplication
Silica Gel PlatesMonitoring reaction progress
Silica Gel PlatesAssessing product purity

Computational and Mechanistic Investigations

Molecular Electron Density Theory (MEDT) Studies on Reaction Pathways

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity by analyzing the changes in electron density along a reaction pathway. MEDT studies provide valuable insights into the mechanisms of reactions, including cycloadditions, by examining the flow of electron density and the formation of new chemical bonds.

A comprehensive search for MEDT studies specifically involving dicyclohexyl but-2-ynedioate in reactions such as cycloadditions or nucleophilic additions did not yield any specific results. While MEDT has been extensively applied to a wide range of organic reactions, it appears that the reaction pathways of this particular diester have not been a subject of investigation within this theoretical framework.

Density Functional Theory (DFT) Calculations for Structural and Electronic Insights

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. DFT calculations can provide detailed information about molecular geometry, orbital energies, charge distribution, and spectroscopic properties.

No specific DFT studies focused on the structural and electronic properties of this compound could be located. Such studies would be instrumental in understanding the molecule's reactivity, stability, and potential interactions with other chemical species. The absence of this fundamental computational data limits a deeper understanding of its chemical behavior from a theoretical standpoint.

Theoretical Studies on Chemo- and Regioselectivity

Theoretical studies are crucial for predicting and explaining the chemo- and regioselectivity of chemical reactions. In the context of this compound, which possesses a symmetrical alkyne core, regioselectivity would be a key factor in reactions with unsymmetrical reagents.

The scientific literature does not appear to contain theoretical investigations into the chemo- and regioselectivity of reactions involving this compound. Such studies would typically involve the calculation of activation barriers for different reaction pathways to determine the most likely outcome, providing predictive power for synthetic applications.

Activation Energy and Transition State Analysis

The analysis of activation energies and the geometry of transition states is fundamental to understanding reaction kinetics and mechanisms. These computational analyses can elucidate the feasibility of a proposed reaction mechanism and provide a detailed picture of the bond-breaking and bond-forming processes.

There are no available studies in the searched literature that report on the activation energy or transition state analysis for any reaction involving this compound. Consequently, critical data for understanding the kinetics and mechanistic pathways of its potential chemical transformations is not available.

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